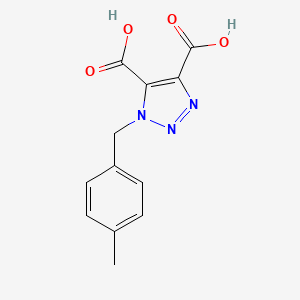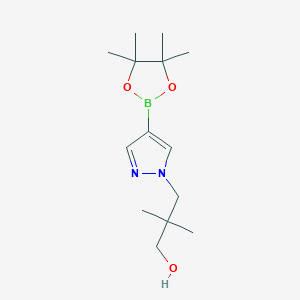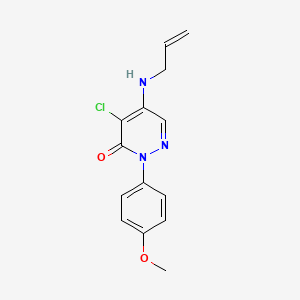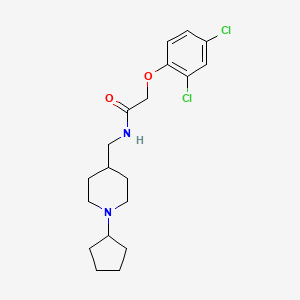
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
Wirkmechanismus
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be highly selective for ERK, with minimal off-target effects.
Biochemical and Physiological Effects
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for ERK, making it a valuable tool for studying the ERK pathway. However, 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione research. One area of interest is the development of more potent and selective ERK inhibitors. Another area of interest is the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in other diseases where the ERK pathway is dysregulated, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a small molecule inhibitor that targets the ERK pathway, making it an attractive target for cancer therapy. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies. While there are some limitations to its use, it remains a valuable tool for studying the ERK pathway and has potential for future therapeutic development.
Synthesemethoden
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dichloropurine with heptylthiol in the presence of a base to yield 8-heptylsulfanyl-2,6-dichloropurine. This intermediate is then reacted with 3-methyl-2-butanone in the presence of a base to yield 8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine. The final step involves the oxidation of this intermediate using potassium permanganate to yield 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been extensively studied for its potential use in cancer therapy. The ERK pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK, thereby preventing cancer cell growth and inducing apoptosis. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be effective against a wide range of cancer types, including melanoma, pancreatic cancer, and colorectal cancer.
Eigenschaften
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-12-25-18-19-15-14(22(18)11-10-13(2)3)16(23)20-17(24)21(15)4/h13H,5-12H2,1-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBLWYMTOXAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

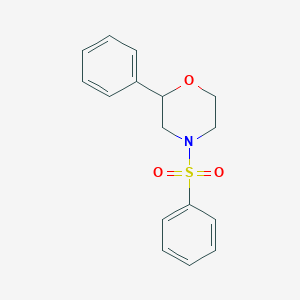
![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

